2,3,4-Tri-O-benzoyl-L-fucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

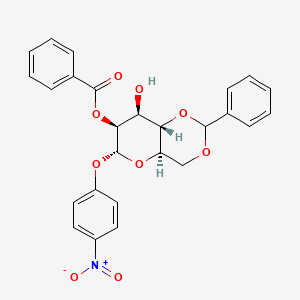

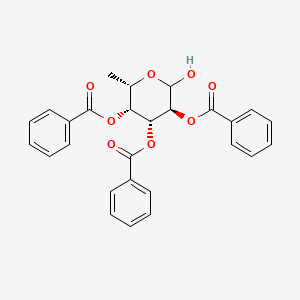

2,3,4-Tri-O-benzoyl-L-fucopyranose is a chemically modified form of L-fucose, a monosaccharide found in many plants and seaweeds. Its modification involves the addition of benzoyl groups to the hydroxyl (-OH) sites on the 2nd, 3rd, and 4th carbon atoms of the fucose molecule. This modification significantly alters its physical and chemical properties, making it an interesting subject for research in carbohydrate chemistry.

Synthesis Analysis

The synthesis of benzoylated saccharides, like 2,3,4-Tri-O-benzoyl-L-fucopyranose, typically involves the selective protection and deprotection of hydroxyl groups, followed by the reaction with benzoyl chloride or similar agents. A study demonstrated the effects of O-benzoylation on saccharides, indicating little effect on bond lengths and angles but significant changes in exocyclic C-O bonds length and side-chain conformation (Turney et al., 2019).

Molecular Structure Analysis

The molecular structure of benzoylated saccharides has been analyzed through crystallography, revealing that O-benzoylation has minimal impact on endocyclic bond lengths but causes elongation in exocyclic C-O bonds involved in benzoylation by 0.02-0.04 Å, depending on the substitution site. The conformation of O-benzoyl side chains is highly conserved, suggesting a stable molecular arrangement (Turney et al., 2019).

Chemical Reactions and Properties

The introduction of benzoyl groups affects the reactivity and stereoselectivity of glycosylation reactions. For instance, the presence of a benzoyl group at O-3 significantly influences the efficiency of α-fucosylation, demonstrating the critical role of protective groups in directing the outcome of synthetic pathways for saccharides (Gerbst et al., 2001).

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycosyl Derivatives : It's used in the synthesis of di-O-glycosyl derivatives of methyl α-L-rhamnopyranoside, involving stereoselective glycosylation and using 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide as a glycosyl donor (Nifant'ev et al., 1992).

Enzyme Inhibitor Synthesis : It's utilized in synthesizing 4-deoxy and 4-deoxy-4-halogeno derivatives of L-fucose, which are potential enzyme inhibitors. This involves conversion and subsequent reaction steps leading to various hexopyranoside derivatives (Lindhorst & Thiem, 1991).

Synthesis of Fucosyl Derivatives : It plays a critical role in the synthesis of 2-O-α-L-fucopyranosyl-L-fucopyranose, indicating its importance in the development of complex carbohydrate structures (Flowers et al., 1967).

Role in Stereoselective Glycosylation : It is used in glycosylation processes under Helferich conditions, which is significant for stereoselectivity in carbohydrate synthesis, especially for acceptors with axial hydroxyl groups or bulky monosaccharide substituents (Nifant'ev et al., 1993).

Antigenic Determinant Synthesis : It's instrumental in synthesizing complex saccharides like the tetrasaccharide O-α-L-fucopyranosyl-(1 → 2)-[O-α-D-galactopyranosyl-(1 → 3)]-O-β-D-galactopyranosyl-(1 →4)-2-acetamido-2-deoxy-D-glucopyranose, which is a key antigenic determinant of human blood-group B (type 2) (Milat & Sinaÿ, 1981).

Safety and Hazards

When handling 2,3,4-Tri-O-benzoyl-L-fucopyranose, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .

Wirkmechanismus

Target of Action

It is noted that this compound possesses potent antiviral characteristics , suggesting that it may interact with viral proteins or enzymes.

Mode of Action

Given its antiviral properties , it may inhibit viral replication by interacting with key viral proteins or enzymes, disrupting their function and thus preventing the virus from multiplying.

Biochemical Pathways

Considering its antiviral activity , it’s plausible that it interferes with the viral life cycle, potentially affecting pathways related to viral entry, replication, assembly, or release.

Result of Action

Given its antiviral properties , it can be inferred that the compound may prevent viral replication within host cells, thereby inhibiting the spread of the virus.

Eigenschaften

IUPAC Name |

[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3/t17-,21+,22+,23-,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEZHORWKBBBND-POEZRXMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-benzoyl-L-fucopyranose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)